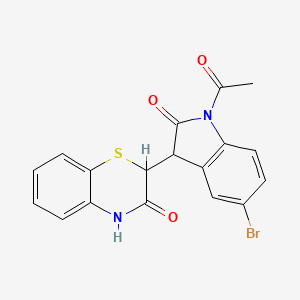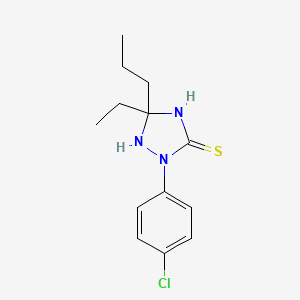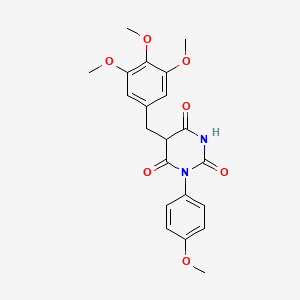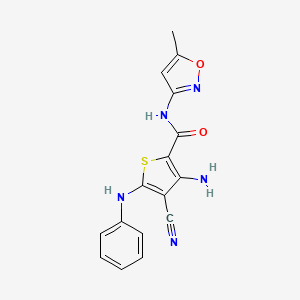![molecular formula C16H11N3O2S2 B11086639 (4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone](/img/structure/B11086639.png)
(4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone is a complex organic compound featuring a triazolo-benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: Starting with 2-aminothiophenol, the benzothiazole core is formed through a cyclization reaction with a suitable carboxylic acid derivative.
Introduction of the Triazole Ring: The benzothiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the triazolo-benzothiazole core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the methoxyphenyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It may also serve as a precursor for the synthesis of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazolo-benzothiazole core can bind to active sites, altering the function of the target molecule and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone: Unique due to its specific substitution pattern and potential bioactivity.
Benzothiazole Derivatives: Commonly studied for their antimicrobial and anticancer properties.
Triazole Derivatives: Known for their wide range of biological activities, including antifungal and antiviral effects.
Uniqueness
This compound stands out due to its combined triazolo-benzothiazole structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H11N3O2S2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2-sulfanylidene-[1,2,4]triazolo[5,1-b][1,3]benzothiazol-1-yl)methanone |
InChI |
InChI=1S/C16H11N3O2S2/c1-21-11-8-6-10(7-9-11)14(20)19-15(22)17-16-18(19)12-4-2-3-5-13(12)23-16/h2-9H,1H3 |
InChI Key |
VMHAPDNHRGGZKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=S)N=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11086556.png)
![Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone](/img/structure/B11086564.png)
![1-(benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B11086569.png)

![1-({4-[(E)-2-phenylethenyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B11086575.png)
![4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11086587.png)



![7-methyl-3-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11086615.png)

![methyl [(6',6'-dimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl)oxy]acetate](/img/structure/B11086617.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B11086622.png)
![Ethyl 4-[(2-methyl-5-nitrophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B11086634.png)
